![molecular formula C23H25FN4O B2689278 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 1251693-47-6](/img/structure/B2689278.png)
1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is an organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives are synthesized and evaluated for their affinities towards various receptors, indicating their potential as atypical antipsychotic agents. Specifically, compounds in this class have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, highlighting their relevance in the development of new therapeutic agents targeting serotonin receptors, which are crucial in the treatment of psychological disorders (Park et al., 2010).
Metabolism and Pharmacokinetics
The oxidative metabolism of this compound derivatives has been investigated to understand their metabolic pathways, which is crucial for assessing their pharmacokinetics and potential drug interactions. Such studies are essential for determining the safety and efficacy of these compounds as therapeutic agents (Hvenegaard et al., 2012).
Chemical Synthesis Techniques
Research into the chemical synthesis of piperazine derivatives, including those related to this compound, has led to the development of novel techniques and routes, such as Dieckmann cyclization, for creating diverse and complex chemical structures. These advancements contribute to the broader field of medicinal chemistry by providing new methods for synthesizing potential therapeutic agents (Larrivée Aboussafy & Clive, 2012).
Antimicrobial and Antiviral Research
Compounds within the family of this compound have been explored for their antimicrobial and antiviral properties. This research is pivotal in the search for new treatments for infectious diseases, especially in the face of rising antibiotic resistance. By studying the biological activities of these compounds, scientists aim to develop new drugs capable of combating hard-to-treat infections (Qi, 2014).
Anticancer Evaluation
Exploratory studies on the anticancer activity of this compound derivatives have shown promising results. The evaluation of these compounds across a variety of cancer cell lines underlines the potential for developing new oncological treatments. Such research is critical for identifying novel therapeutic strategies against cancer (Turov, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-15-7-9-17(24)13-20(15)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMGYOWAFNIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



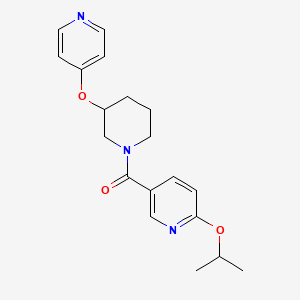

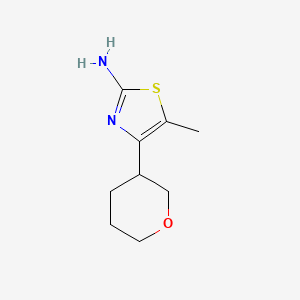
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2689204.png)
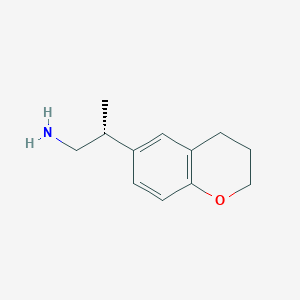
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)
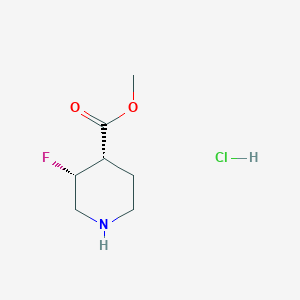
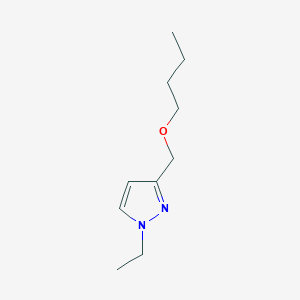
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopentanecarboxamide](/img/structure/B2689212.png)
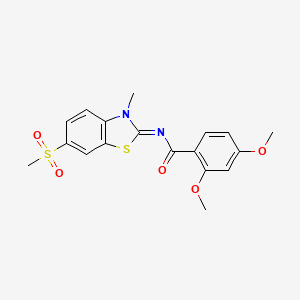

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2689218.png)